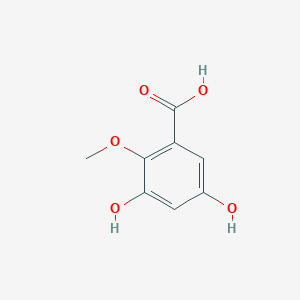
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dicarbonyl compounds with hydroxylamine hydrochloride, leading to the formation of the naphthyridine ring . The reaction conditions often involve heating and the use of solvents like Dowtherm A or diphenyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the naphthyridine ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly with arylboronic acids, can lead to monoarylated or diarylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Arylboronic acids are used in the presence of catalysts such as palladium to facilitate substitution reactions.
Major Products
The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce arylated naphthyridines .
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an antiviral agent, particularly against HIV-1.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This interaction inhibits the integrase enzyme, preventing the integration of viral DNA into the host genome, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride: Another derivative with similar structural features.
1,5-Dicarbonyl derivatives of piperidine and tropane: These compounds also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its potential as an antiviral agent, particularly against HIV-1, highlights its unique application in medicinal chemistry .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H |
InChI Key |
BHVHJRGWOBZAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



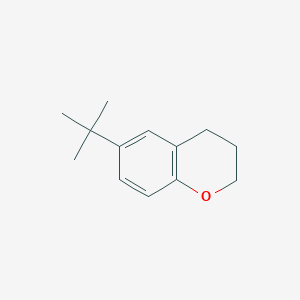
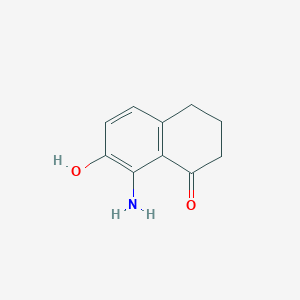





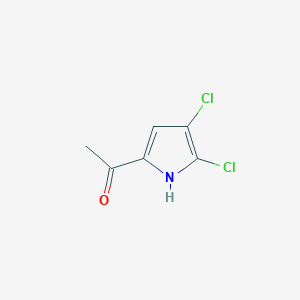
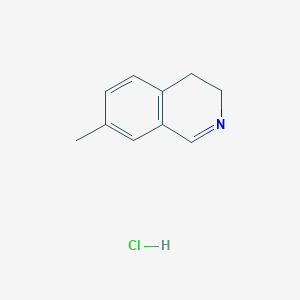

![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)
![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
